molecular formula C16H15FN4O2S B2651074 ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893911-07-4

ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Cat. No.: B2651074
CAS No.: 893911-07-4
M. Wt: 346.38
InChI Key: IOCDGZPMAOAOER-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate typically involves multi-step reactions. One common synthetic route includes the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the thiolation of the core structure with ethyl 2-bromopropanoate under basic conditions to produce the target compound .

Chemical Reactions Analysis

Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, where nucleophiles like amines or alcohols replace the ethoxy group, forming amides or esters.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.

    Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, which plays a role in various biochemical pathways. By inhibiting this enzyme, the compound can modulate cellular processes like platelet aggregation and vascular function .

Comparison with Similar Compounds

Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    Ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate: Similar in structure but with a chlorine atom instead of fluorine, which may affect its biological activity and reactivity.

    Ethyl 2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate: Contains a methyl group, which can influence its pharmacokinetic properties.

    Ethyl 2-((1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate: The nitro group can significantly alter the compound’s electronic properties and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-3-23-16(22)10(2)24-15-13-8-20-21(14(13)18-9-19-15)12-6-4-11(17)5-7-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCDGZPMAOAOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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